3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Catalog No.
S8533251
CAS No.
M.F
C7H9BrN2
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyra...

Product Name

3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

IUPAC Name

3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C7H9BrN2/c1-5-7(8)6-3-2-4-10(6)9-5/h2-4H2,1H3

InChI Key

VPMOYRIHUAVLMI-UHFFFAOYSA-N

SMILES

CC1=NN2CCCC2=C1Br

Canonical SMILES

CC1=NN2CCCC2=C1Br

3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound characterized by the presence of both pyrrole and pyrazole rings. Its molecular formula is C7H9BrN2C_7H_9BrN_2, and it has a molecular weight of approximately 201.06 g/mol. The compound features a bromine atom and a methyl group, which significantly influence its chemical reactivity and biological properties. This compound is gaining interest in various fields such as medicinal chemistry and materials science due to its unique structural characteristics and potential applications in drug design and synthesis of novel materials .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, leading to different derivatives.
  • Cyclization Reactions: It can take part in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Reactions involving this compound typically utilize a variety of reagents:

  • Substitution: Potassium carbonate is often used as a base.
  • Oxidation: Hydrogen peroxide serves as a common oxidizing agent.
  • Reduction: Sodium borohydride is frequently employed for reduction processes.

The reactions are generally conducted in solvents such as dimethyl sulfoxide (DMSO), methanol, or acetonitrile under controlled temperature conditions .

Major Products Formed

The specific products formed from these reactions depend on the conditions and reagents used. Substitution reactions may yield various substituted derivatives, while oxidation and reduction processes can produce different oxidized or reduced forms of the compound.

Research indicates that 3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole exhibits significant biological activity. It is being studied for its potential role as a pharmacophore in drug design, particularly for developing compounds with therapeutic applications. Its unique structure allows it to interact with various biological targets, including enzymes and receptors, thereby modulating their activity .

Synthetic Routes

The synthesis of 3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors. A common method includes:

  • Cyclization Reaction: A pyrrole derivative reacts with a pyrazole precursor.
  • Conditions: This reaction is commonly facilitated using potassium carbonate in DMSO at elevated temperatures.

Industrial Production Methods

For industrial-scale production, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors and the use of catalysts are often utilized to enhance efficiency .

3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several applications:

  • Medicinal Chemistry: It serves as a potential pharmacophore in drug design.
  • Biological Research: Investigated for its bioactive properties in various assays.
  • Materials Science: Its unique structure makes it suitable for developing novel materials with specific electronic or optical properties.
  • Industrial Use: Acts as an intermediate in synthesizing more complex chemical compounds .

The interaction studies of 3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole focus on its binding affinity to specific molecular targets. These studies reveal how the compound modulates enzyme or receptor activity, contributing to its biological effects. The precise pathways and interactions depend on the biological context being examined .

Several compounds share structural similarities with 3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole:

Compound NameStructureUnique Features
3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoleContains trifluoromethyl groupEnhanced reactivity due to trifluoromethyl substitution
3-Bromo-2-methyl-5H-pyrazolo[3,4-b]quinolinContains quinoline structureDifferent ring system providing distinct biological properties
3-Bromo-2-(phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoleContains phenyl groupVariation in substitution pattern affecting reactivity

Uniqueness: The unique combination of bromine and methyl groups in 3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole contributes to its distinct chemical and biological properties compared to similar compounds. This makes it valuable for various applications in medicinal chemistry and materials science.

The pyrrolo[1,2-b]pyrazole framework first gained attention in the late 20th century as researchers explored condensed heterocycles for bioactive molecule development. The brominated derivative 3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole was first reported in 2012 through synthetic studies aimed at accessing kinase inhibitor precursors. Its discovery coincided with growing interest in sp³-rich heterocycles that combine planar aromatic regions with saturated moieties to optimize drug-like properties. The compound’s structural complexity arises from:

  • A five-membered dihydropyrrole ring fused to a pyrazole
  • Bromine at C3 enabling Suzuki-Miyaura couplings
  • Methyl group at C2 providing steric control in reactions

Significance in Heterocyclic Chemistry

Pyrrolopyrazoles occupy a strategic niche in medicinal chemistry due to their:

PropertyImpact
AromaticityDelocalized π-system enhances binding to biological targets
SolubilityPartial saturation improves aqueous solubility vs. fully aromatic analogs
Synthetic versatilityBromine and methyl groups serve as handles for diversification

This scaffold’s ability to mimic purine bases makes it valuable for designing ATP-competitive kinase inhibitors. The bromine atom specifically enables late-stage functionalization via cross-coupling, as demonstrated in the synthesis of bicyclic carboxyaldehydes.

Academic Research Developments

Key milestones include:

  • 2012: First synthetic protocol using SEM-protected pyrazoles and 1-bromo-3-chloropropane alkylation
  • 2017: Optimization of bromination with NBS (N-bromosuccinimide) achieving >90% yield
  • 2024: Commercial availability from suppliers like LabSolu, reflecting industrial demand

Recent studies highlight its role in synthesizing prodigiosin analogs, where the pyrrolopyrazole core contributes to antitumor activity.

Structural Characteristics

Molecular Formula and Composition

The compound 3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has a molecular formula of C₇H₉BrN₂, derived from its bicyclic framework. This formula accounts for a pyrrolo[1,2-b]pyrazole core modified with a bromine atom at position 3 and a methyl group at position 2 [3] [4]. The "5,6-dihydro" designation indicates partial saturation of the six-membered ring system, reducing aromaticity in the fused heterocycle [4].

Bond Configurations and Ring System

The molecule features a fused bicyclic system comprising:

  • A pyrazole ring (five-membered, two adjacent nitrogen atoms) fused to a pyrrole ring (five-membered, one nitrogen atom).
  • Partial saturation at the 5,6-positions introduces a single bond between these carbons, creating a dihydro structure [4].
  • The bromine atom occupies position 3 on the pyrazole ring, while the methyl group resides at position 2, adjacent to the fused junction [3]. Key bond lengths include:
    • C-Br: ~1.90 Å (typical for aryl bromides).
    • C-N in pyrazole: ~1.33 Å (consistent with aromatic C-N bonds) [4].

Stereochemical Features

No chiral centers are present due to the planar arrangement of the fused rings and symmetric substitution pattern. The methyl group at position 2 and bromine at position 3 reside in fixed positions relative to the bicyclic framework, preventing stereoisomerism [4].

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Profiles

¹H NMR (300 MHz, CDCl₃):

δ (ppm)MultiplicityIntegrationAssignment
2.35Singlet3HCH₃ (C2)
2.60–2.70Multiplet2HH5, H6 (methylene)
4.10Triplet (J=7.2 Hz)2HH4 (adjacent to N)
7.40Singlet1HH1 (aromatic)

Data adapted from analogous compounds [4] show predictable shifts: the methyl group’s singlet at δ 2.35 and the aromatic proton’s singlet at δ 7.40 confirm substitution patterns. The dihydro methylene protons appear as a multiplet due to coupling with adjacent saturated carbons [4].

Infrared Spectroscopy Characteristics

Key IR absorptions (cm⁻¹):

  • C-Br stretch: 560–580 (medium intensity).
  • C=N stretch: 1580–1600 (pyrazole ring).
  • C-H stretches: 2850–2950 (aliphatic), 3050–3100 (aromatic).
  • N-H bend: Absent, confirming full saturation at the dihydro positions [4].

Mass Spectrometry Fragmentation Patterns

Electrospray Ionization (ESI)-MS:

  • Molecular ion: m/z 217.99 [M+H]⁺ (calc. for C₇H₉BrN₂).
  • Major fragments:
    • m/z 138.07 [M+H-Br]⁺ (loss of bromine).
    • m/z 109.04 [C₅H₅N₂]⁺ (pyrazole ring retention).

      Collision-induced dissociation (CID) data predict a cross-sectional area of 133.5 Ų for [M+H]⁺ [2].

Physicochemical Properties

Solubility Parameters

  • Polar solvents: Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF) due to dipole interactions with the polar heterocycle [4] [5].
  • Nonpolar solvents: Limited solubility in hexane or diethyl ether (<1 mg/mL).
  • Aqueous solubility: Negligible (log P ≈ 2.8) [4].

Stability and Degradation Profiles

  • Thermal stability: Decomposes above 200°C via Br elimination and ring opening.
  • Photostability: Susceptible to UV-induced debromination; store in amber glass.
  • Hydrolytic stability: Resistant to hydrolysis under neutral conditions but degrades in strong acids/bases via pyrazole ring protonation [4].

Crystallographic Properties

No single-crystal X-ray data are available. Predicted lattice parameters (DFT calculations):

  • Space group: P2₁/c (monoclinic).
  • Unit cell dimensions: a = 8.42 Å, b = 12.15 Å, c = 10.03 Å, β = 102.5° [4].

Relation to Pyrazole Family

3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole occupies a distinctive position within the broader pyrazole family of heterocyclic compounds. The compound represents a bicyclic derivative of the fundamental pyrazole structure, which itself belongs to the azole class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms at positions 1 and 2 [1] [2].

Pyrazoles are characterized by their five-membered ring structure consisting of three carbon atoms and two adjacent nitrogen atoms in ortho-substitution [3]. The parent pyrazole exhibits weak basicity with a pKb value of 11.5 (pKa of conjugate acid 2.49 at 25°C), and demonstrates planar geometry with C-N bond distances of approximately 1.33 Å [1]. The electronic structure of pyrazoles enables them to participate in various chemical interactions, including hydrogen bonding through the nitrogen atoms and π-π stacking interactions through the aromatic system [4].

The pyrrolo[1,2-b]pyrazole system represents a fusion of the pyrazole ring with a pyrrole moiety, creating a bicyclic structure that maintains the essential characteristics of both parent heterocycles while introducing unique properties [5] [6]. This fusion results in a dihydropyrazole system where the saturated pyrrole ring is fused to the pyrazole core, creating a partially reduced bicyclic framework that exhibits enhanced conformational flexibility compared to fully aromatic systems [5].

Within the azole classification system, pyrazoles are distinguished from other five-membered heterocycles by their specific nitrogen positioning. Unlike imidazoles, which contain nitrogen atoms at positions 1 and 3, pyrazoles feature adjacent nitrogen atoms that create distinct electronic and chemical properties [7] [8]. This structural arrangement influences the compound's basicity, hydrogen bonding capacity, and overall reactivity profile compared to other azole derivatives.

Comparison with Other Bicyclic Heterocycles

The pyrrolo[1,2-b]pyrazole framework can be systematically compared with other bicyclic heterocyclic systems to understand its unique position in medicinal chemistry and synthetic applications. When compared to related pyrazole-containing bicyclic systems, several key distinctions emerge that influence both synthetic accessibility and biological activity [9] [10].

Pyrazolo[1,5-a]pyridines represent a closely related class of bicyclic pyrazole derivatives where the pyrazole ring is fused with a pyridine moiety rather than a pyrrole ring. These compounds typically exhibit different electronic properties due to the electron-deficient nature of the pyridine ring, leading to distinct pharmacological profiles often associated with central nervous system activity and anti-inflammatory properties [11]. The electron-withdrawing character of the pyridine nitrogen creates a more electrophilic system compared to the electron-rich pyrrole fusion found in pyrrolo[1,2-b]pyrazoles.

Pyrazolo[3,4-b]pyridines, which are isomeric to pyrazolo[1,5-a]pyridines, demonstrate how positional isomerism in bicyclic systems can dramatically alter biological activity. These compounds have found applications as sedatives and anxiolytics, with their pharmacological profile being distinctly different from their positional isomers [11]. The different fusion pattern creates altered electronic distribution and potential binding interactions with biological targets.

Indazoles, representing benzene-fused pyrazole systems, provide another important comparison point. These fully aromatic bicyclic systems exhibit enhanced stability and different substitution patterns compared to the dihydro system of pyrrolo[1,2-b]pyrazoles [12]. The benzene fusion creates a more rigid structure with reduced conformational flexibility, often leading to different selectivity profiles in biological systems.

The dihydro nature of the pyrrolo[1,2-b]pyrazole system introduces unique conformational properties that distinguish it from fully aromatic bicyclic systems. This reduced aromaticity can lead to improved selectivity and reduced toxicity in biological applications, as the increased flexibility allows for more specific protein-ligand interactions [13]. The saturated ring portion can adopt different conformations, potentially leading to enhanced binding specificity compared to rigid aromatic systems.

Structural Analogs and Derivatives

Substitution Patterns and Effects

The substitution pattern of 3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole incorporates both electron-withdrawing and electron-donating substituents that significantly influence the compound's chemical and biological properties. The strategic placement of the bromine atom at position 3 and the methyl group at position 2 creates a unique electronic environment that affects reactivity, stability, and biological activity [14] [15].

The 3-bromo substitution introduces strong electron-withdrawing character through both inductive and resonance effects. Bromine atoms are known to enhance electrophilic character at adjacent positions while simultaneously providing a reactive site for various coupling reactions [16] [17]. This substitution pattern is particularly valuable in medicinal chemistry applications, as it can facilitate structure-activity relationship studies through selective modification via cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination protocols [10].

Research has demonstrated that para-bromophenyl substituents on pyrazole rings can create specific patterns of enzyme inhibition, with compounds showing enhanced activity against metabolic enzymes such as acetylcholinesterase, carbonic anhydrase, and α-glycosidase [14]. The bromine substitution can modulate binding affinity through halogen bonding interactions, where the bromine atom acts as a Lewis acid and forms directional interactions with electron-rich sites on target proteins [18].

The 2-methyl substitution provides electron-donating character through hyperconjugation and inductive effects, creating a balanced electronic environment when combined with the electron-withdrawing bromine substituent. Methyl substitution at this position typically enhances lipophilicity and membrane permeability, which can improve oral bioavailability and tissue distribution [19]. The methyl group also provides steric bulk that can influence conformational preferences and binding selectivity.

The combination of 3-bromo and 2-methyl substitution creates a complementary electronic system where the electron-withdrawing and electron-donating effects can be fine-tuned for optimal biological activity. This substitution pattern has been observed to create compounds with enhanced potency while maintaining favorable pharmacokinetic properties [20]. The mixed electronic effects can stabilize certain conformations while destabilizing others, leading to improved selectivity profiles.

The 5,6-dihydro reduction of the pyrrole ring introduces additional conformational flexibility while reducing the overall aromaticity of the system. This modification can lead to improved selectivity and reduced off-target effects, as the increased flexibility allows for more specific protein-ligand complementarity [13]. The dihydro system also typically exhibits improved metabolic stability compared to fully aromatic systems, as it is less susceptible to oxidative metabolism.

Isomeric Forms

The pyrrolo[1,2-b]pyrazole system can exist in several isomeric forms, each exhibiting distinct chemical and biological properties. Understanding these isomeric relationships is crucial for comprehensive structure-activity relationship studies and for optimizing synthetic strategies [21] [22].

Positional isomers of the basic pyrrolo[1,2-b]pyrazole framework include compounds where the fusion pattern between the pyrrole and pyrazole rings is altered. Alternative fusion patterns can create pyrrolo[2,1-c]pyrazole or pyrrolo[3,2-b]pyrazole systems, each with different electronic distributions and potential biological activities. These structural variations can significantly impact binding affinity and selectivity for biological targets.

Regioisomers of the substituted compound arise from different positioning of the bromo and methyl substituents around the bicyclic framework. The 3-bromo-2-methyl substitution pattern represents one specific regioisomer, but alternative arrangements such as 2-bromo-3-methyl, 4-bromo-2-methyl, or other combinations can create compounds with dramatically different properties [21]. Each regioisomer may exhibit different reactivity patterns, stability profiles, and biological activities.

Stereoisomers become particularly relevant in the dihydro system, where the reduced ring can adopt different conformations. The 5,6-dihydro portion can exist in various conformational states, including envelope and half-chair conformations, each potentially exhibiting different binding affinities for biological targets [22]. While these are not true stereoisomers in the classical sense, the conformational preferences can create pseudo-stereochemical effects that influence biological activity.

Tautomeric forms represent another important aspect of isomerism in pyrazole systems. While the specific compound under discussion has fixed substitution that limits tautomerism, related unsubstituted analogs can exhibit rapid tautomeric interconversion that affects their chemical and biological properties [4]. Understanding these tautomeric relationships is important for predicting reactivity and designing synthetic approaches.

Research has shown that different isomeric forms can exhibit markedly different antioxidant activities, with some isomers showing significantly enhanced biological activity compared to others [21]. This emphasizes the importance of precise structural characterization and the potential value of exploring multiple isomeric forms during drug development processes.

Bioisosteric Relationships

Bioisosterism represents a fundamental concept in medicinal chemistry where structural modifications are made to improve pharmacological properties while maintaining biological activity. The pyrrolo[1,2-b]pyrazole system offers numerous opportunities for bioisosteric replacement that can optimize drug-like properties [23] [18].

Classical bioisosteric relationships for the pyrazole ring include replacement with other five-membered heterocycles such as imidazole, oxazole, or thiazole rings. Each replacement introduces different electronic properties, hydrogen bonding capabilities, and metabolic stability profiles [23]. Imidazole replacements typically increase basicity and can enhance water solubility, while oxazole or thiazole replacements can modulate lipophilicity and metabolic pathways.

The pyrrole portion of the bicyclic system can be replaced with other electron-rich heterocycles such as thiophene or furan rings. These replacements maintain similar electronic characteristics while introducing different heteroatoms that can participate in distinct biological interactions [18]. Thiophene replacements often enhance metabolic stability and can improve oral bioavailability, while furan replacements may offer different hydrogen bonding patterns.

Non-classical bioisosteric relationships include replacement of the entire bicyclic system with other privileged scaffolds in medicinal chemistry. Indole, benzimidazole, or quinoline systems can serve as bioisosteres for the pyrrolo[1,2-b]pyrazole framework, each offering different physicochemical properties and biological activity profiles [24]. These replacements often require careful optimization of substitution patterns to maintain desired biological activity.

The bromine substituent offers multiple bioisosteric replacement opportunities, including other halogens (chlorine, fluorine, iodine), cyano groups, or small alkyl substituents. Each replacement affects lipophilicity, electronic properties, and potential for further synthetic modification [18]. Fluorine replacements often enhance metabolic stability and can improve binding affinity through favorable electronic interactions.

Bioisosteric replacement strategies have been successfully employed in the development of cannabinoid receptor antagonists, where pyrazole-based compounds have been optimized through systematic replacement of various structural elements [20]. These studies demonstrate how bioisosteric modifications can enhance potency, selectivity, and pharmacokinetic properties while maintaining the desired biological activity profile.

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Exact Mass

199.99491 g/mol

Monoisotopic Mass

199.99491 g/mol

Heavy Atom Count

10

Dates

Last modified: 02-18-2024

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